molecular formula C26H22O5 B3550864 6-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

6-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No. B3550864
M. Wt: 414.4 g/mol
InChI Key: YQDHBBZXXXVTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as EMD 1214063, is a synthetic compound that belongs to the class of flavone derivatives. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one 1214063 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer development. This compound 1214063 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound 1214063 has been shown to exhibit various biochemical and physiological effects in preclinical models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, this compound 1214063 has been shown to protect neurons from oxidative stress and prevent neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of 6-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one 1214063 is its potential therapeutic applications in various diseases, which makes it an attractive target for drug development. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 6-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one 1214063 could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, more research is needed to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce potential side effects. Finally, more studies are needed to fully understand its mechanism of action and identify potential targets for drug development.

Scientific Research Applications

6-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one 1214063 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects. In cancer research, this compound 1214063 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

6-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O5/c1-3-17-13-22-21(18-7-5-4-6-8-18)14-26(28)31-25(22)15-24(17)30-16-23(27)19-9-11-20(29-2)12-10-19/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDHBBZXXXVTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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